molecular formula C16H12N4 B5438645 (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile

Cat. No.: B5438645
M. Wt: 260.29 g/mol
InChI Key: NQGIIUKPGFTOPD-UKTHLTGXSA-N
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Description

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is an organic compound that features a benzimidazole and pyridine moiety connected by a propenenitrile linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile typically involves the following steps:

    Formation of 1-methylbenzimidazole: This can be achieved by methylation of benzimidazole using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of 3-pyridin-3-ylprop-2-enenitrile: This involves the reaction of pyridine-3-carbaldehyde with malononitrile in the presence of a base like piperidine to form the intermediate, which is then subjected to Knoevenagel condensation.

    Coupling Reaction: The final step involves coupling 1-methylbenzimidazole with 3-pyridin-3-ylprop-2-enenitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and pyridine rings.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    2-(benzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile: Lacks the methyl group on the benzimidazole ring, which may influence its chemical properties.

    2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile derivatives: Various derivatives with different substituents on the benzimidazole or pyridine rings.

Uniqueness

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile is unique due to its specific (E)-configuration and the presence of both benzimidazole and pyridine moieties. This configuration may confer distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c1-20-15-7-3-2-6-14(15)19-16(20)13(10-17)9-12-5-4-8-18-11-12/h2-9,11H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGIIUKPGFTOPD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CN=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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